2-Deacetyltaxachitriene A

Natural Product Chemistry Phytochemical Analysis Taxane Research

Non-interchangeable 3,8-secotaxane reference standards create calibration drift in Taxus extract profiling. 2-Deacetyltaxachitriene A resolves this with a structurally authenticated bicyclic core, position-specific C-2 deacetylation ([α]ᴅ²⁵ -51°), and ≥98% purity. - Single-source botanical fidelity: extracted exclusively from Taxus chinensis var. mairei, ensuring species-specific retention time matching in HPLC-UV/LC-MS workflows. - SAR-ready scaffold: free C-2 hydroxyl enables selective acylation, alkylation, or conjugation without protecting group manipulation. - Batch-to-batch chiroptical consistency: certified [α]ᴅ²⁵ and melting point (82-83 °C) eliminate solvent-dependent variability.

Molecular Formula C30H42O12
Molecular Weight 594.6 g/mol
CAS No. 214769-96-7
Cat. No. B161632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Deacetyltaxachitriene A
CAS214769-96-7
Molecular FormulaC30H42O12
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)COC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1
InChIKeyARCDGVGZYWJKDA-LBAPPZQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-Deacetyltaxachitriene A (CAS 214769-96-7): Structural Definition and Provenance for Research Procurement


2-Deacetyltaxachitriene A (CAS 214769-96-7) is a naturally occurring bicyclic 3,8-secotaxane diterpenoid first isolated and structurally characterized from the needles of the Chinese yew, Taxus chinensis var. mairei [1]. The compound possesses the molecular formula C₃₀H₄₂O₁₂ and a molecular weight of 594.65 g/mol [2]. Its IUPAC name is [(1R,2S,3E,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate [3]. As a 3,8-secotaxane, it features a bicyclic core derived from the taxane skeleton via oxidative cleavage between C-3 and C-8, distinguishing it from the classical 6/8/6-fused taxane framework [1]. The compound is typically supplied as a white amorphous powder with a purity of ≥98%, making it suitable as a reference standard or research intermediate .

Why 2-Deacetyltaxachitriene A Cannot Be Replaced by Other Taxanes or 3,8-Secotaxanes


Substituting 2-Deacetyltaxachitriene A with closely related taxanes or even other 3,8-secotaxanes is scientifically invalid due to its precise structural, stereochemical, and physicochemical profile. The compound is uniquely defined by the combination of a 3,8-secotaxane bicyclic core, a specific acetylation pattern (tetraacetoxy substitution at C-7, C-9, C-10, and C-13), and the presence of two free hydroxyl groups at C-2 and C-5 [1]. These features contrast sharply with the fully acetylated parent taxachitriene A (C₃₂H₄₄O₁₃, CAS 167906-74-3), which contains an additional acetoxy group at C-2, resulting in a higher molecular weight (636.69 vs. 594.65 g/mol) and distinct chromatographic behavior [2]. Furthermore, the specific optical rotation of 2-Deacetyltaxachitriene A ([α]ᴅ²⁵ −51°, c 0.050, CHCl₃) differentiates it from other 3,8-secotaxanes such as canadensene, 5-deacetyltaxachitriene B, taxachitriene B, taxuspine U, and taxuspine X, each of which exhibits its own unique physical constants [1]. The position-specific deacetylation at C-2 directly impacts hydrogen-bonding capacity, solubility, and potential for downstream derivatization—properties that cannot be replicated by any other compound in the taxane family [1]. For applications requiring precise structural fidelity, substitution with an analog introduces unquantified variables that compromise experimental reproducibility and data interpretation.

Quantitative Differentiation of 2-Deacetyltaxachitriene A Against Closest Analogs: A Data-Driven Comparison Guide


Molecular Weight and Formula Differentiation from Parent Taxachitriene A

2-Deacetyltaxachitriene A (C₃₀H₄₂O₁₂, MW 594.65) exhibits a 42.04 Da reduction in molecular weight relative to its fully acetylated parent, taxachitriene A (C₃₂H₄₄O₁₃, MW 636.69), corresponding to the loss of one acetyl group (-C₂H₂O, 42.04 Da) [1]. This molecular distinction is confirmed by HRFABMS: for 2-Deacetyltaxachitriene A, [M+Na]⁺ m/z 617.2586 (calc. 617.2571); for taxachitriene A, [M+Na]⁺ is observed at a higher mass consistent with the additional acetyl moiety [2][3].

Natural Product Chemistry Phytochemical Analysis Taxane Research

Specific Optical Rotation as a Distinctive Purity and Identity Marker

The specific optical rotation of 2-Deacetyltaxachitriene A is reported as [α]ᴅ²⁵ −51° (c 0.050, CHCl₃) [1]. This value differs from that of the closely related 3,8-secotaxane canadensene, which has a reported [α]ᴅ of +31.2° (c 0.1, CHCl₃) [2]. The magnitude and sign of optical rotation provide a direct, quantitative means to verify compound identity and enantiopurity independent of chromatographic methods.

Chiral Analysis Stereochemistry Quality Control

Melting Point Distinction Among 3,8-Secotaxane Analogs

2-Deacetyltaxachitriene A melts at 82–83 °C [1]. In contrast, other 3,8-secotaxanes isolated from the same source material exhibit different thermal behaviors: compound 1 (a triacetoxy derivative) is an amorphous powder without a sharp melting point, while compound 2 (a diacetoxy derivative) is a colorless gum at room temperature [1]. The crystalline nature of 2-Deacetyltaxachitriene A, evidenced by its well-defined melting range, indicates higher macroscopic order and potential for reproducible solid-state properties.

Physical Characterization Polymorph Screening Formulation Development

Acetylation Pattern and Functional Group Availability for Derivatization

2-Deacetyltaxachitriene A contains a tetraacetoxy substitution pattern (C-7, C-9, C-10, C-13) with free hydroxyls at C-2 and C-5, whereas taxachitriene A bears a pentaacetoxy substitution pattern with a free hydroxyl only at C-5 [1][2]. This deacetylation at C-2 in the target compound preserves a nucleophilic hydroxyl group that is absent in taxachitriene A, providing a distinct handle for selective acylation, alkylation, or glycosylation reactions.

Semisynthesis Medicinal Chemistry Structure-Activity Relationship

High-Impact Research and Industrial Applications for 2-Deacetyltaxachitriene A Based on Verified Differentiation


Analytical Reference Standard for Taxane Profiling in Plant Extracts

2-Deacetyltaxachitriene A serves as a certified reference standard for the identification and quantification of 3,8-secotaxanes in Taxus species extracts via HPLC-UV, LC-MS, or GC-MS [1]. Its well-defined physical constants (mp 82–83 °C, [α]ᴅ²⁵ −51°) and high purity (≥98%) [1] ensure reliable calibration and method validation in phytochemical and quality control laboratories studying yew-derived natural products.

Precursor for Semisynthesis of Novel 3,8-Secotaxane Derivatives

The free C-2 hydroxyl group in 2-Deacetyltaxachitriene A, which is absent in the fully acetylated parent taxachitriene A, offers a unique site for selective chemical modification [1]. Medicinal chemistry groups seeking to explore structure-activity relationships (SAR) of taxane-based microtubule stabilizers or to develop new anticancer leads can utilize this compound as a versatile starting material for acylation, alkylation, or conjugation reactions.

Chiral and Stereochemical Research on Bicyclic Taxanes

The significant and opposite optical rotation of 2-Deacetyltaxachitriene A ([α]ᴅ²⁵ −51°) compared to other 3,8-secotaxanes such as canadensene ([α]ᴅ +31.2°) [1][2] makes it a valuable probe for stereochemical and chiroptical studies. Researchers investigating the relationship between stereochemistry and biological activity in taxane diterpenoids can use this compound to establish baseline chiroptical properties for computational modeling or structure-activity correlation studies.

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